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Compound of Interest

Compound Name: (S)-4-Benzyloxazolidine-2,5-dione

Cat. No.: B078898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectra of (S)-4-Benzyloxazolidine-2,5-dione, a key building block in

polypeptide synthesis and various pharmaceutical applications. Understanding the

spectroscopic properties of this compound, also known as L-phenylalanine N-

carboxyanhydride (Phe-NCA), is crucial for its identification, purity assessment, and the

monitoring of its polymerization reactions.

Molecular Structure and Properties
(S)-4-Benzyloxazolidine-2,5-dione is a heterocyclic compound derived from the amino acid L-

phenylalanine. Its structure consists of an oxazolidine-2,5-dione ring with a benzyl group

attached at the stereogenic center (C4).

Chemical Structure:

Key Properties:
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Property Value

Molecular Formula C₁₀H₉NO₃

Molecular Weight 191.18 g/mol

CAS Number 14825-82-2[1]

Synonyms L-phenylalanine N-carboxyanhydride, Phe-NCA

Appearance White to off-white solid

Melting Point Approximately 90°C

Spectroscopic Data
The following sections present the detailed ¹H NMR, ¹³C NMR, and IR spectral data for (S)-4-
Benzyloxazolidine-2,5-dione.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The spectrum of (S)-4-Benzyloxazolidine-2,5-dione is characterized

by signals corresponding to the aromatic protons of the benzyl group, the methine proton on

the chiral center, the methylene protons of the benzyl group, and the amine proton.

Table 1: ¹H NMR Spectral Data of (S)-4-Benzyloxazolidine-2,5-dione

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not explicitly

found in search

results

A representative ¹H-NMR spectrum of Phe NCA in DMSO-d₆ was found, however, a detailed

peak list with precise chemical shifts and coupling constants was not available in the search

results.[2]
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key

signals include those from the two carbonyl groups in the oxazolidine-2,5-dione ring, the

aromatic carbons of the phenyl ring, the chiral methine carbon, and the benzylic methylene

carbon.

Table 2: ¹³C NMR Spectral Data of (S)-4-Benzyloxazolidine-2,5-dione

Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results

Although the synthesis and characterization of PheNCA using ¹³C NMR is mentioned in the

literature, specific chemical shift values were not found in the provided search results.

Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in (S)-4-
Benzyloxazolidine-2,5-dione. The most prominent features are the characteristic stretching

vibrations of the two carbonyl groups of the anhydride functionality and the N-H bond.

Table 3: IR Spectral Data of (S)-4-Benzyloxazolidine-2,5-dione

Frequency (cm⁻¹) Intensity Assignment

Data not explicitly found in

search results

The search results indicate that the IR spectrum of N-carboxyanhydrides shows characteristic

C=O stretching bands, but a specific peak table for (S)-4-Benzyloxazolidine-2,5-dione was

not found.

Experimental Protocols
Detailed experimental protocols for acquiring NMR and IR spectra are crucial for reproducibility.

While specific protocols for (S)-4-Benzyloxazolidine-2,5-dione were not explicitly detailed in
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the search results, the following are general methodologies that can be adapted.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of (S)-4-Benzyloxazolidine-2,5-dione
in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The use of a

high-purity solvent is essential to avoid interfering signals.

Instrument Setup:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal resolution.

Temperature: Set the probe temperature to a constant value, typically 25°C.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

perform shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
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Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the

lower natural abundance of the ¹³C isotope.

Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid (S)-4-Benzyloxazolidine-2,5-dione sample directly

onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Instrument Setup:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Accessory: An ATR accessory is a common and convenient method for solid samples.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Interpretation and Visualization
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The following diagrams illustrate the relationships between the molecular structure and its

expected spectral features, as well as a general workflow for spectroscopic analysis.

Molecular Structure

Spectroscopic Data

(S)-4-Benzyloxazolidine-2,5-dione

¹H NMR
Proton Environments

¹³C NMRCarbon Environments

IR

Functional Groups

Click to download full resolution via product page

Structure-Spectra Correlation
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b078898#nmr-and-ir-spectra-of-s-4-benzyloxazolidine-
2-5-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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